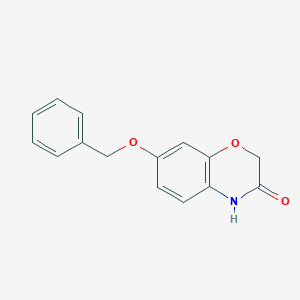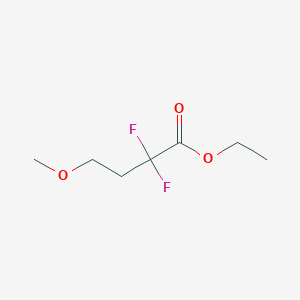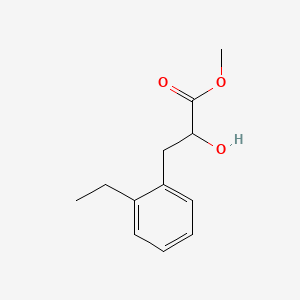
Ethyl 3-((2-amino-5-methylphenyl)thio)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters It features a propanoate group attached to an ethyl ester, with a sulfanyl group linked to a 2-amino-5-methylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate typically involves the reaction of 2-amino-5-methylthiophenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
相似化合物的比较
Ethyl 3-[(2-amino-5-methylphenyl)sulfanyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[(2-amino-4-methylphenyl)sulfanyl]propanoate: Similar structure but with a different position of the methyl group.
Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate: Similar structure but with a chlorine atom instead of a methyl group.
Ethyl 3-[(2-amino-5-methylphenyl)oxy]propanoate: Similar structure but with an oxygen atom instead of a sulfur atom.
属性
分子式 |
C12H17NO2S |
|---|---|
分子量 |
239.34 g/mol |
IUPAC 名称 |
ethyl 3-(2-amino-5-methylphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)6-7-16-11-8-9(2)4-5-10(11)13/h4-5,8H,3,6-7,13H2,1-2H3 |
InChI 键 |
HTJLEPVXQABZNQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCSC1=C(C=CC(=C1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


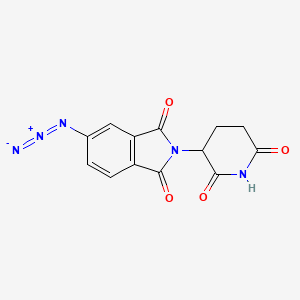

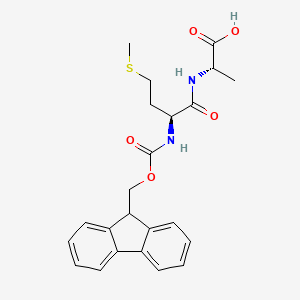
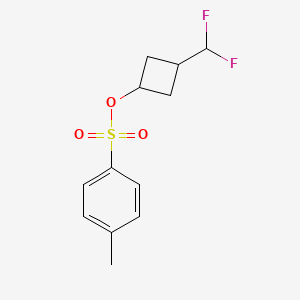
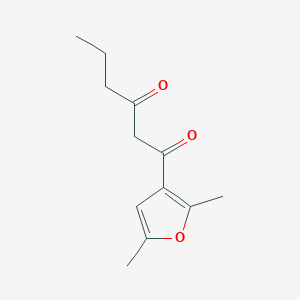
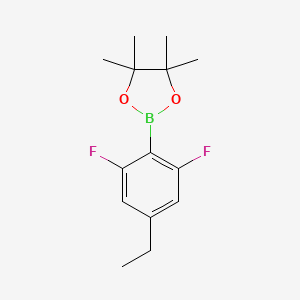

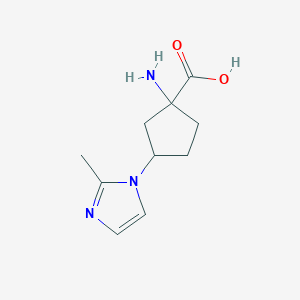
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
